molecular formula C6H6N4O B011217 2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 102827-32-7

2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No. B011217
M. Wt: 150.14 g/mol
InChI Key: LIYRDNBPLMHQIS-UHFFFAOYSA-N
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Description

“2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a highly functionalized pyridine derivative . It is a part of a series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, which are synthesized and studied for their antiproliferative activity . These compounds exhibit various biological activities and can act as prion disease therapeutics, adenosine A2B receptor agonists, antibacterial agents, and can also be used to treat and prevent cardiac diseases, hepatitis B virus, and even age-related diseases such as sarcopenia .


Synthesis Analysis

The synthesis of “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” involves the reaction of cyanoacetohydrazide with arylmethylene malononitriles . This reaction is sensitive to the substrate structure, the amine component, and the ratio of the starting reactants . The degree of saturation of the pyridine ring, the presence and position of electron-donor (NH2, OH) or -acceptor (CN, COOEt, CONHR) groups in the ring are very important factors that affect aminomethylation regioselectivity .


Molecular Structure Analysis

The molecular structure of “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a pyridine ring with two amino groups, a nitrile group, and an oxo group .


Chemical Reactions Analysis

The chemical reactions involving “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” are complex and depend on the conditions. For instance, the Mannich reaction in the case of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles proceeds ambiguously, and, depending on the conditions, gives either N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives .

Safety And Hazards

The compound is classified as an irritant .

Future Directions

The future directions for “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” could involve further exploration of its biological activities and potential applications in the pharmaceutical sector. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRDNBPLMHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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